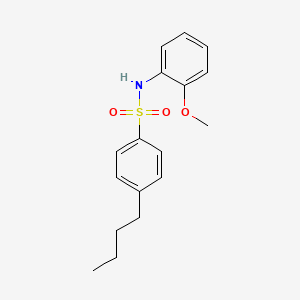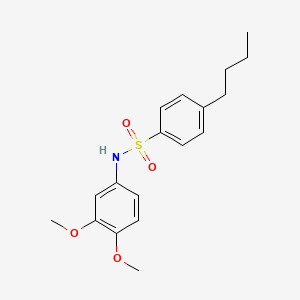
N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide, also known as SU6656, is a selective inhibitor of Src family kinases. Src family kinases play a crucial role in cell signaling pathways and are involved in various physiological and pathological processes, including cell growth, differentiation, migration, and survival. The development of selective inhibitors for Src family kinases has been a topic of interest in the field of drug discovery and cancer research.
Mecanismo De Acción
N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide is a selective inhibitor of Src family kinases. Src family kinases are non-receptor tyrosine kinases that play a crucial role in cell signaling pathways. They are involved in the regulation of various cellular processes, including cell growth, differentiation, migration, and survival. Src family kinases are activated by various extracellular signals, such as growth factors and cytokines. Once activated, they phosphorylate downstream signaling molecules, leading to the activation of various cellular pathways.
N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide binds to the ATP-binding site of Src family kinases and inhibits their activity. This leads to the inhibition of downstream signaling pathways and the suppression of various cellular processes, including cell growth, differentiation, migration, and survival.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide has been shown to inhibit the growth and metastasis of cancer cells by suppressing the activity of Src family kinases. In addition, N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide has also been shown to inhibit angiogenesis, osteoclastogenesis, and neuronal signaling by inhibiting the activity of Src family kinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide has several advantages as a research tool. It is a selective inhibitor of Src family kinases and has been shown to have a potent inhibitory effect on their activity. In addition, N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide has been shown to have low toxicity and is well-tolerated in vivo.
However, there are also some limitations to the use of N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide in lab experiments. It has been shown to have poor solubility in aqueous solutions, which can limit its effectiveness in certain experimental settings. In addition, the selectivity of N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide for Src family kinases may also limit its usefulness in studying other signaling pathways.
Direcciones Futuras
There are several future directions for the use of N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide in research. One potential direction is the development of more potent and selective inhibitors of Src family kinases. This could lead to the development of more effective therapies for cancer and other diseases.
Another potential direction is the use of N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide in combination with other drugs or therapies. The combination of N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide with other inhibitors of signaling pathways or chemotherapy drugs could lead to synergistic effects and improved therapeutic outcomes.
Finally, the use of N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide in the study of other physiological and pathological processes could also be a future direction. The role of Src family kinases in various cellular processes is still not fully understood, and the use of N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide in these studies could lead to new insights and discoveries.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide has been widely used as a research tool in the field of cancer research. Src family kinases have been implicated in the development and progression of various types of cancer, including breast cancer, lung cancer, and colon cancer. N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide has been shown to inhibit the activity of Src family kinases and suppress the growth and metastasis of cancer cells in vitro and in vivo. In addition, N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide has also been used to study the role of Src family kinases in other physiological and pathological processes, such as angiogenesis, osteoclastogenesis, and neuronal signaling.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-2-13-6-10-17(11-7-13)21(19,20)18-16-9-8-14-4-3-5-15(14)12-16/h6-12,18H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMALHVVQSWGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-ethylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(benzyloxy)phenyl]-4-isobutylbenzenesulfonamide](/img/structure/B4286759.png)
![N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4286767.png)
![3-[(4-chlorobenzyl)thio]-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4286779.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(4-ethoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4286795.png)







![N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B4286843.png)
![N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286846.png)
![N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286851.png)